molecular formula C103H171N23O22 B10839039 [N-Ac,des-Sar]Gal-B2

[N-Ac,des-Sar]Gal-B2

Cat. No.: B10839039
M. Wt: 2083.6 g/mol
InChI Key: ODFVMHJVAFRRKO-QWBMYOKVSA-N
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Preparation Methods

The synthesis of [N-Ac,des-Sar]Gal-B2 involves systematic truncations of the N-terminal backbone of the parent compound, Gal-B2. This process includes the incorporation of N-methyltryptophan, which enhances its binding affinity towards the GalR2 receptor . The specific reaction conditions and industrial production methods for this compound are not widely documented, but typically involve peptide synthesis techniques and purification processes.

Chemical Reactions Analysis

[N-Ac,des-Sar]Gal-B2 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure, potentially affecting its binding affinity and activity.

    Reduction: This reaction can be used to reduce disulfide bonds within the peptide, altering its conformation.

    Substitution: Amino acid residues within the peptide can be substituted to modify its properties and enhance its stability or activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific modifications made to the peptide structure.

Scientific Research Applications

[N-Ac,des-Sar]Gal-B2 has several scientific research applications:

Mechanism of Action

[N-Ac,des-Sar]Gal-B2 exerts its effects by binding to the GalR2 receptor, a subtype of the galanin receptor. This binding modulates hyperexcitability in the brain, leading to its anticonvulsant effects . The molecular targets involved include the GalR2 receptor and associated signaling pathways that regulate neuronal excitability.

Comparison with Similar Compounds

[N-Ac,des-Sar]Gal-B2 is unique in its high binding affinity and selectivity for the GalR2 receptor. Similar compounds include:

These comparisons highlight the specificity and potency of this compound in targeting the GalR2 receptor, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C103H171N23O22

Molecular Weight

2083.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C103H171N23O22/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-42-86(132)109-50-33-29-40-75(93(138)116-73(90(108)135)37-26-30-47-104)118-94(139)74(38-27-31-48-105)117-95(140)76(39-28-32-49-106)119-102(147)84-41-34-51-126(84)88(134)60-112-92(137)77(52-62(2)3)120-96(141)78(53-63(4)5)121-98(143)80(55-68-43-45-70(130)46-44-68)115-87(133)59-111-91(136)65(8)113-101(146)83(61-127)124-99(144)82(57-85(107)131)122-97(142)79(54-64(6)7)123-103(148)89(66(9)128)125-100(145)81(114-67(10)129)56-69-58-110-72-36-25-24-35-71(69)72/h24-25,35-36,43-46,58,62-66,73-84,89,110,127-128,130H,11-23,26-34,37-42,47-57,59-61,104-106H2,1-10H3,(H2,107,131)(H2,108,135)(H,109,132)(H,111,136)(H,112,137)(H,113,146)(H,114,129)(H,115,133)(H,116,138)(H,117,140)(H,118,139)(H,119,147)(H,120,141)(H,121,143)(H,122,142)(H,123,148)(H,124,144)(H,125,145)/t65-,66+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,89-/m0/s1

InChI Key

ODFVMHJVAFRRKO-QWBMYOKVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C

Origin of Product

United States

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